5-((Methylthio)methyl)isoxazole-3-carbonitrile

Catalog No.
S15815617
CAS No.
M.F
C6H6N2OS
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((Methylthio)methyl)isoxazole-3-carbonitrile

Product Name

5-((Methylthio)methyl)isoxazole-3-carbonitrile

IUPAC Name

5-(methylsulfanylmethyl)-1,2-oxazole-3-carbonitrile

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C6H6N2OS/c1-10-4-6-2-5(3-7)8-9-6/h2H,4H2,1H3

InChI Key

JHVFPXYZBOIZGI-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=NO1)C#N

5-((Methylthio)methyl)isoxazole-3-carbonitrile is a member of the isoxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The molecular formula for this compound is C₆H₆N₂OS, with a molecular weight of 154.19 g/mol. Its IUPAC name is 5-(methylsulfanylmethyl)-1,2-oxazole-3-carbonitrile, and it features a methylthio group attached to the isoxazole ring, which contributes to its unique chemical properties and potential biological activities.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The nitrile group can be reduced to form amines, typically using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The methylthio group can be replaced with other functional groups via nucleophilic substitution reactions, often employing reagents like sodium hydride or potassium tert-butoxide.

Research indicates that 5-((Methylthio)methyl)isoxazole-3-carbonitrile exhibits various biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The biological activity is often attributed to its ability to inhibit specific enzymes or interact with cellular receptors, making it a subject of interest in drug development and therapeutic applications .

The synthesis of 5-((Methylthio)methyl)isoxazole-3-carbonitrile typically involves cyclization reactions. One common method includes the reaction of α,β-acetylenic oximes with gold(III) chloride as a catalyst, which leads to the formation of substituted isoxazoles under moderate conditions. Additionally, metal-free synthetic routes are often preferred in industrial settings to mitigate the issues associated with metal-catalyzed reactions, such as toxicity and high costs .

This compound has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Its potential biological activities make it relevant in the development of new antimicrobial and anticancer agents.
  • Medicine: Investigated for therapeutic potential in drug development.
  • Industry: Utilized in agrochemical production and pharmaceuticals .

The interaction studies of 5-((Methylthio)methyl)isoxazole-3-carbonitrile focus on its mechanism of action, primarily involving interactions with molecular targets such as enzymes and receptors. These interactions are crucial for understanding its biological effects and therapeutic potential. Specific pathways may vary based on the functional groups present on the isoxazole ring .

Several compounds share structural similarities with 5-((Methylthio)methyl)isoxazole-3-carbonitrile:

Compound NameStructural FeaturesUnique Properties
5-Methylisoxazole-3-carboxylic acidContains a carboxylic acid groupExhibits different biological activity
5-Phenylisoxazole-3-carbohydrazideContains a phenyl group and hydrazideKnown for distinct biological activities

Uniqueness: The presence of the methylthio group in 5-((Methylthio)methyl)isoxazole-3-carbonitrile imparts unique chemical and biological properties that differentiate it from these similar compounds. This uniqueness enhances its value in research and industrial applications .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

154.02008399 g/mol

Monoisotopic Mass

154.02008399 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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